molecular formula C5H11ONO<br>C5H11NO2 B1666033 Amyl Nitrite CAS No. 110-46-3

Amyl Nitrite

Cat. No.: B1666033
CAS No.: 110-46-3
M. Wt: 117.15 g/mol
InChI Key: OWFXIOWLTKNBAP-UHFFFAOYSA-N
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Preparation Methods

The preparation of Vaporole, specifically isoamyl nitrite, involves the reaction of isoamyl alcohol with nitrous acid. The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products . Industrial production methods involve the use of large-scale reactors where isoamyl alcohol is reacted with sodium nitrite and sulfuric acid to produce isothis compound.

Chemical Reactions Analysis

Key Data:

ComponentRoleNotes
H₂SO₄CatalystFacilitates nitrous acid formation
NaNO₂Nitrite sourceReacts with alcohol
Alcohol (e.g., isoamyl)SubstrateDetermines nitrite isomer

Base-Induced Decomposition

Amyl nitrite decomposes in alkaline conditions to form nitrite salts and the corresponding alcohol:
C5H11ONO+NaOHC5H11OH+NaNO2\text{C}_5\text{H}_{11}\text{ONO}+\text{NaOH}\rightarrow \text{C}_5\text{H}_{11}\text{OH}+\text{NaNO}_2

  • Applications : This reaction is exploited in analytical chemistry to quantify nitrite content .

Reaction with Carbanions to Form Oximes

This compound reacts with carbanions (e.g., enolates) to yield oximes, which are intermediates in organic synthesis:
RC+RONORC N OH\text{R}^-\text{C}^-+\text{RONO}\rightarrow \text{RC N OH}

  • Mechanism : Nucleophilic attack by the carbanion on the nitrite oxygen, followed by proton transfer .

Sandmeyer Reaction Modification

This compound is used in a modified Sandmeyer reaction to synthesize aryl halides:

Solvent-Product Correlation:

SolventProductHalogen Source
DiiodomethaneAryl iodideI₂
BromoformAryl bromideBr₂

Biochemical Reactions and Hemolytic Effects

This compound induces methemoglobinemia and hemolytic anemia through redox interactions:

  • Mechanism : Nitrite oxidizes hemoglobin’s Fe²⁺ to Fe³⁺, forming methemoglobin. This process is dose-dependent .

  • In vitro findings : Exposure to this compound causes:

    • Heinz body formation (denatured hemoglobin aggregates).

    • Brown discoloration of RBCs (methemoglobin).

    • Hemolysis at doses ≥30 mL .

Dose-Response Relationship:

This compound DoseObserved EffectSeverity
<30 mLMild methemoglobinemiaReversible
≥30 mLSignificant hemolysisRequires intervention

Scientific Research Applications

Medical Applications

1. Treatment of Angina Pectoris
Amyl nitrite is primarily used in the management of angina pectoris. It acts as a vasodilator, which helps to relieve chest pain by reducing myocardial oxygen demand. The mechanism involves peripheral vasodilation, leading to decreased systemic vascular resistance and reduced cardiac workload. The rapid absorption of this compound through the lungs allows for quick onset of action, typically within one minute after inhalation .

2. Cyanide Poisoning Antidote
One of the critical medical applications of this compound is as an antidote for cyanide poisoning. It promotes the conversion of hemoglobin to methemoglobin, which binds cyanide ions to form nontoxic cyanmethemoglobin, thus mitigating the toxic effects of cyanide . This application is particularly vital in emergency medicine.

3. Influence on Blood Circulation
Research indicates that this compound significantly affects cerebral blood circulation. Studies show that inhalation increases cerebral pulse strength and volume without impairing consciousness or cognitive functions. This effect is attributed to the dilation of cerebral blood vessels, enhancing blood flow to the brain .

Recreational Use

This compound is commonly known as a recreational drug among certain demographics, particularly within the LGBTQ+ community. It is often referred to as "poppers" and is inhaled for its euphoric effects, which include heightened sexual arousal and relaxation of smooth muscles . The recreational use of this compound raises concerns regarding safety and health risks associated with its consumption.

Case Studies

Case Study 1: Efficacy in Angina Management
A clinical study compared the effects of this compound with glyceryl trinitrate (GTN) on patients with stable angina. Results indicated that this compound had a faster onset and offset of action compared to GTN, making it potentially more effective for acute episodes . The study highlighted that this compound increased heart rate significantly more than GTN while not causing significant changes in blood pressure.

Case Study 2: this compound in Emergency Medicine
In emergency settings, the administration of this compound has been documented in cases of cyanide poisoning due to smoke inhalation or industrial accidents. A retrospective analysis reviewed several cases where this compound was administered alongside supportive care, demonstrating improved survival rates when used promptly .

Comparative Data Table

ApplicationMechanism of ActionOnset TimeDuration
Angina PectorisVasodilation~1 minuteShort-term
Cyanide PoisoningFormation of cyanmethemoglobinImmediateShort-term
Recreational UseSmooth muscle relaxation and euphoriaImmediateVaries

Comparison with Similar Compounds

Vaporole is similar to other alkyl nitrites such as butyl nitrite and ethyl nitrite. it is unique in its specific use as a smelling salt and its combination with aromatic oils like lemon and lavender . Other similar compounds include:

Biological Activity

Amyl nitrite is a chemical compound with significant biological activity, primarily recognized for its vasodilatory effects and its role as an antidote in cyanide poisoning. This article explores the pharmacodynamics, therapeutic uses, adverse effects, and relevant case studies associated with this compound.

Pharmacodynamics

Mechanism of Action
this compound acts as a fast-acting vasodilator. Its therapeutic effects are primarily attributed to the release of nitric oxide (NO), which induces relaxation of vascular smooth muscle. This mechanism reduces systemic vascular resistance and left ventricular preload and afterload, leading to decreased cardiac workload and relief from angina pectoris symptoms .

Absorption and Metabolism
this compound is rapidly absorbed through the pulmonary alveoli upon inhalation, with effects manifesting within one minute. It undergoes hepatic metabolism, primarily through hydrolytic denitration, with about one-third of the inhaled dose being excreted in urine .

Therapeutic Uses

Angina Pectoris Treatment
Historically, this compound was used to treat angina pectoris by alleviating chest pain through vasodilation. Although its use has declined in favor of other nitrates, it remains a valuable option in acute settings .

Cyanide Poisoning Antidote
this compound serves as an antidote for cyanide poisoning by promoting the formation of methemoglobin, which binds cyanide to form nontoxic cyanmethemoglobin. This mechanism is crucial in mitigating the toxic effects of cyanide on cellular respiration .

Adverse Effects

Hemolytic Anemia
A notable complication associated with this compound use is hemolytic anemia, particularly in individuals with G6PD deficiency. Case studies have documented instances where exposure to this compound resulted in Heinz body formation and hemolysis, indicating a dose-dependent relationship between this compound exposure and red blood cell damage .

Neurotoxicity
Research indicates that alkyl nitrites, including this compound, may induce neurotoxicity. Studies on rodents have demonstrated impairments in learning and memory associated with chronic exposure to alkyl nitrites. The Morris water maze test revealed significant deficits in cognitive function among treated groups .

Case Studies

  • Acute Hemolytic Anemia Case
    A case study reported acute hemolytic anemia in a patient who inhaled this compound during recreational use. Laboratory tests revealed elevated methemoglobin levels and Heinz bodies in erythrocytes, leading to a diagnosis of hemolytic anemia requiring medical intervention .
  • Cyanide Poisoning Treatment
    A retrospective study involving beagle dogs showed that administration of this compound significantly improved cardiovascular and respiratory functions after cyanide exposure. The study highlighted the effectiveness of this compound as an antidote when administered promptly .

Research Findings

Study FocusFindingsReference
Hemolytic Anemia InductionDocumented cases of hemolysis in G6PD-deficient patients
Neurotoxicity EffectsImpaired cognitive functions observed in rodent models
Cyanide Antidote EfficacyThis compound improved survival rates in animal studies

Q & A

Basic Research Questions

Q. What experimental precautions are critical when handling amyl nitrite in laboratory settings?

this compound is highly flammable (flash point: 10°C) and reactive, requiring strict safety protocols. Key precautions include:

  • Use of explosion-proof electrical equipment and grounding of metal containers to prevent static discharge .
  • Storage in cool, airtight containers away from oxidizing agents, acids, and bases to avoid decomposition or explosive reactions .
  • Implementation of local exhaust ventilation and personal protective equipment (PPE) such as respirators and chemical-resistant gloves to minimize inhalation and dermal exposure .
  • Immediate decontamination of spills and use of non-sparking tools to mitigate fire risks .

Q. How does this compound interact with hemoglobin, and what methodological approaches are used to study this?

this compound oxidizes hemoglobin’s iron(II) to iron(III), forming methemoglobin, which impairs oxygen transport. Experimental methods include:

  • Spectrophotometry : Monitoring absorbance changes at 630 nm (methemoglobin peak) in blood samples treated with this compound .
  • Comparative studies : Using blood from diabetic and nondiabetic donors to assess differential susceptibility to oxidation, analyzed via Student’s t-test for statistical significance .
  • In vitro models : Incubating whole blood or purified hemoglobin with controlled this compound concentrations under anaerobic conditions to mimic physiological environments .

Q. What are the primary physiological effects of this compound exposure, and how are these measured in preclinical models?

Acute effects include vasodilation, hypotension, and tachycardia. Methodologies to assess these in animal models include:

  • Hemodynamic monitoring : Intra-arterial cannulation to measure real-time blood pressure changes during this compound inhalation .
  • Pulse wave velocity (PWV) analysis : Quantifying arterial stiffness changes using ECG-triggered radial pulse measurements, though this method may fail under extreme vasodilation (e.g., this compound-induced hypotension) .
  • Behavioral assays : Observing dizziness, confusion, or convulsions in rodents exposed to controlled vapor concentrations .

Advanced Research Questions

Q. How do contradictory findings on this compound’s efficacy in cyanide poisoning inform experimental design?

While this compound is historically used as a cyanide antidote, recent studies question its reliability due to:

  • Variable methemoglobin induction : Dosing inconsistencies in human trials, where this compound pearls are crushed and inhaled, leading to unpredictable absorption .
  • Confounding factors : Co-administration with sodium thiosulfate or oxygen therapy in clinical reports obscures this compound’s standalone efficacy . Advanced models addressing these issues include:
  • Dose-controlled primate studies : Using IV-administered cyanide and calibrated this compound dosages to isolate therapeutic effects .
  • Computational pharmacokinetics : Modeling nitric oxide release kinetics and vasodilation efficacy across species .

Q. What molecular mechanisms underlie this compound’s potential inhibition of SARS-CoV-2 variants, and how can this be validated?

Computational docking studies (e.g., NHGNN-DTA models) predict strong binding affinity (0.153 nM for BA.2.75) between this compound and Omicron spike proteins . Validation strategies involve:

  • In vitro pseudovirus assays : Testing inhibition of viral entry in HEK293T cells expressing ACE2 and Omicron spike variants .
  • Surface plasmon resonance (SPR) : Directly measuring binding kinetics of this compound to recombinant spike protein domains .
  • Crystallography : Resolving structural interactions at the receptor-binding domain (RBD) to identify critical binding residues .

Q. Why does this compound exhibit differential hemoglobin oxidation in diabetic vs. nondiabetic blood, and what are the implications for translational research?

Diabetic hemoglobin shows heightened susceptibility to this compound-induced oxidation (p<0.05), attributed to:

  • Glycation-induced structural changes : Advanced glycation end-products (AGEs) alter hemoglobin’s redox stability .
  • Antioxidant depletion : Reduced glutathione levels in diabetic erythrocytes impair defense against oxidative stress . Methodological implications:
  • Patient stratification : Including HbA1c levels as a covariate in methemoglobinemia studies .
  • Therapeutic monitoring : Adjusting this compound dosing in diabetic patients to avoid iatrogenic hypoxia .

Q. Methodological Challenges & Data Contradictions

Q. How can researchers reconcile discrepancies in this compound’s vasodilatory effects across experimental models?

Discrepancies arise from:

  • Route of administration : Inhalation vs. oral dosing alters bioavailability and nitric oxide release kinetics .
  • Species-specific metabolism : Rodents exhibit faster this compound clearance than primates, complicating translational extrapolation . Mitigation strategies:
  • Microdialysis in vivo : Measuring real-time nitric oxide levels in target tissues (e.g., coronary arteries) .
  • Cross-species PK/PD modeling : Integrating pharmacokinetic data from multiple models to predict human responses .

Q. What experimental frameworks address this compound’s instability in pharmacological studies?

this compound degrades under light, heat, and oxygen, requiring:

  • Stabilized formulations : Encapsulation in lipid nanoparticles or cyclodextrins to prolong half-life .
  • Analytical methods : Headspace gas chromatography (HS-GC) to quantify vapor-phase decomposition products (e.g., nitrogen oxides) .
  • Controlled atmosphere chambers : Conducting experiments under inert gas (N₂) to prevent oxidative degradation .

Properties

IUPAC Name

3-methylbutyl nitrite
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InChI

InChI=1S/C5H11NO2/c1-5(2)3-4-8-6-7/h5H,3-4H2,1-2H3
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InChI Key

OWFXIOWLTKNBAP-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCON=O
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Molecular Formula

C5H11ONO, C5H11NO2
Record name AMYL NITRITE
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DSSTOX Substance ID

DTXSID9025455
Record name 3-Methylbutyl nitrite
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Molecular Weight

117.15 g/mol
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Physical Description

Amyl nitrite appears as a clear colorless to yellowish liquid with a fragrant, fruity odor and pungent aromatic taste. Flash point below 73 °F. Boiling point 205-210 °F (96-99 °C). Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in medicine and to make other chemicals., Isoamyl nitrite is a clear yellow liquid. (NTP, 1992), Yellowish transparent liquid with a penetrating, somewhat fruity odor; Unstable, decomposed by light and air; [Merck Index] Colorless liquid; [MSDSonline], Liquid, YELLOW LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

219 °F at 760 mmHg (NTP, 1992), 205 to 210 °F at 760 mmHg (NTP, 1992), 99.2 °C, 97-99 °C
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Flash Point

50 °F (NTP, 1992), less than 69 °F (NTP, 1992), 3 °C
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Solubility

Decomposes (NTP, 1992), less than 0.1 mg/mL at 64 °F (NTP, 1992), MISCIBLE WITH ETHER, ALCOHOL, CHLOROFORM, Very slightly soluble in water, Solubility in water: none
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Density

0.8758 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8528 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.875 @ 25 °C, Relative density (water = 1): 0.875
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Vapor Density

4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.0 (Air=1), Relative vapor density (air = 1): 4.0
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Vapor Pressure

43.5 mmHg at 34 °F ; 85.6 mmHg at 75 °F; 174.5 mmHg at 115 °F (NTP, 1992), 26.3 [mmHg], Vapor pressure, kPa at 20 °C: 3.5
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Color/Form

Yellowish, transparent liquid

CAS No.

463-04-7, 110-46-3
Record name AMYL NITRITE
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